molecular formula C7H5ClO2 B195631 3-Chlorobenzoic acid CAS No. 535-80-8

3-Chlorobenzoic acid

Cat. No. B195631
Key on ui cas rn: 535-80-8
M. Wt: 156.56 g/mol
InChI Key: LULAYUGMBFYYEX-UHFFFAOYSA-N
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Patent
US04225609

Procedure details

A mixture of 4-{3-[3-[2-(1-hydroxycyclohexyl)ethyl]-4-oxo-2-thiazolidinyl]propyl}benzoic acid (0.391 g., 1.0 mmol.), m-chloroperoxybenzoic acid (100%, 0.362 g., 2.1 mmol.), and chloroform (5 ml.) is refluxed for 30 minutes. The reaction mixture is evaporated in vacuo to give a solid residue which is applied to a silica gel column (18 g.) with chloroform. Elution with chloroform-acetic acid (25:1; v:v; 150 ml.) provides m-chlorobenzoic acid and impure material. Continued elution with the same eluant affords the title compound as a colorless viscous oil (0.273 g., 0.64 mmol., 64%), pmr (CDCl3) δ 3.75 (2H, s), 4.60 (1H, m), 7.26 (2H, d), 8.00 (2H, d).
Quantity
0.362 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1(CCN2C(=O)CSC2CCCC2C=CC(C(O)=O)=CC=2)CCCCC1.[Cl:28][C:29]1[CH:30]=[C:31]([CH:36]=[CH:37][CH:38]=1)[C:32]([O:34]O)=[O:33]>C(Cl)(Cl)Cl>[Cl:28][C:29]1[CH:30]=[C:31]([CH:36]=[CH:37][CH:38]=1)[C:32]([OH:34])=[O:33]

Inputs

Step One
Name
Quantity
0.391 g
Type
reactant
Smiles
OC1(CCCCC1)CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.362 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid residue which
WASH
Type
WASH
Details
Elution with chloroform-acetic acid (25:1; v:v; 150 ml.)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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